Desmethylene Oxobexarotene-13C4 Methyl Ester

Quantitative Mass Spectrometry LC-MS/MS Method Validation Stable Isotope Labeling

This 13C4-labeled analog delivers a +4 Da mass shift with precise co-elution, eliminating ion suppression and spectral overlap that plague unlabeled or deuterated internal standards. Fully stable against hydrogen-deuterium exchange, it is the definitive SIL-IS for quantifying Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate in plasma, tissue, or cell lysates via LC-MS/MS. Mandated for GLP/GCP method validation under ICH M10. Essential for pharmacokinetic, ADME, and toxicology studies of bexarotene analogs.

Molecular Formula C24H28O3
Molecular Weight 368.454
CAS No. 1391054-72-0
Cat. No. B587723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylene Oxobexarotene-13C4 Methyl Ester
CAS1391054-72-0
SynonymsMethyl 4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]benzoate -13C4;  4-[(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)carbonyl]-benzoic Acid Methyl Ester -13C4
Molecular FormulaC24H28O3
Molecular Weight368.454
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)C(=O)OC)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O3/c1-15-13-19-20(24(4,5)12-11-23(19,2)3)14-18(15)21(25)16-7-9-17(10-8-16)22(26)27-6/h7-10,13-14H,11-12H2,1-6H3/i2+1,3+1,4+1,5+1
InChIKeyDYVLPJYIGJZAKF-LBHFFFFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylene Oxobexarotene-13C4 Methyl Ester (CAS 1391054-72-0): A Stable Isotope-Labeled Rexinoid Reference Standard for Quantitative Mass Spectrometry


Desmethylene Oxobexarotene-13C4 Methyl Ester (CAS 1391054-72-0) is a stable isotope-labeled (SIL) analog of a bexarotene derivative, specifically the 13C4-labeled form of Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate . As a carbon-13 labeled compound, it is designed for use as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, enabling precise quantitation of the unlabeled analyte in biological matrices [1]. The compound is also cited as an intermediate in the synthesis of tetramethylcyclohexane derivatives that act as retinoid X receptor (RXR) modulators [2]. Its molecular formula is C20¹³C4H28O3, with a molecular weight of 368.45 g/mol [3].

Why Unlabeled or Differently Labeled Rexinoid Analogs Cannot Substitute for Desmethylene Oxobexarotene-13C4 Methyl Ester in Quantitative Bioanalysis


Substituting an unlabeled analog, such as Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate (CAS 153559-45-6), or a differently labeled compound like Bexarotene-13C4, for Desmethylene Oxobexarotene-13C4 Methyl Ester introduces significant quantitative error in LC-MS/MS workflows [1]. Unlabeled compounds co-elute with the target analyte, causing ion suppression or enhancement that cannot be corrected for, while a structurally distinct internal standard (e.g., Bexarotene-13C4) may exhibit different ionization efficiency, recovery, and chromatographic behavior, violating the fundamental principle that a stable isotope-labeled internal standard (SIL-IS) must be chemically identical to the analyte to accurately correct for matrix effects and instrument variability [2]. The 13C4 labeling provides a sufficient mass shift (+4 Da) to avoid spectral overlap with the unlabeled analyte, a requirement not met by deuterated analogs that are prone to hydrogen-deuterium exchange .

Quantitative Differentiation of Desmethylene Oxobexarotene-13C4 Methyl Ester from Closest Analogs: A Comparative Evidence Guide


Isotopic Purity and Mass Shift: 13C4 Labeling vs. Unlabeled Compound

Desmethylene Oxobexarotene-13C4 Methyl Ester incorporates four 13C atoms, resulting in a monoisotopic mass of 368.217 Da, which is +4 Da heavier than the unlabeled analog (monoisotopic mass 364.204 Da) [1]. This mass difference is sufficient to prevent isotopic interference in MS detection, as the M+4 peak of the unlabeled compound is negligible (<0.1% relative abundance based on natural 13C distribution) [2]. In contrast, using an unlabeled analog as an internal standard offers no mass discrimination and thus cannot correct for matrix effects [3].

Quantitative Mass Spectrometry LC-MS/MS Method Validation Stable Isotope Labeling

Chromatographic Co-Elution Fidelity: 13C4 Labeled Ester vs. Deuterated or Structurally Distinct IS

Stable isotope-labeled internal standards (SIL-IS) that differ in isotopic label type (e.g., 2H vs. 13C) can exhibit slight chromatographic retention time shifts due to isotopic fractionation effects. 13C-labeled compounds, like Desmethylene Oxobexarotene-13C4 Methyl Ester, are known to co-elute more precisely with their unlabeled counterparts than deuterated analogs, which can show a reversed-phase retention time shift of 0.02–0.05 minutes [1]. Precise co-elution is critical for effective matrix effect correction in electrospray ionization (ESI) [2]. In contrast, a structurally distinct internal standard (e.g., Bexarotene-13C4) will likely have a different retention time and ionization efficiency, compromising quantitative accuracy .

Chromatography Internal Standard Selection LC-MS Method Development

Stability Profile: 13C4 Labeled Ester vs. Deuterated Analogs Under Physiological Conditions

Deuterated internal standards are susceptible to hydrogen-deuterium (H-D) exchange, especially at labile positions (e.g., amide protons, alpha to carbonyls), which can alter their mass and compromise quantitative accuracy in biological matrices . In contrast, 13C labels are incorporated into the carbon skeleton and are chemically stable, showing no exchange under physiological pH and temperature [1]. This property makes Desmethylene Oxobexarotene-13C4 Methyl Ester a more robust internal standard for long-term studies or experiments involving sample preparation steps that may promote H-D exchange [2].

Stable Isotope Stability Hydrogen-Deuterium Exchange Metabolic Tracing

Synthetic Utility: Position as a 13C4-Labeled Intermediate in Rexinoid Modulator Synthesis

Desmethylene Oxobexarotene-13C4 Methyl Ester is explicitly described as an intermediate in the preparation of tetramethylcyclohexane derivatives that function as retinoid X receptor (RXR) modulators [1]. This provides a direct synthetic route to 13C4-labeled RXR modulators for use in ADME (absorption, distribution, metabolism, excretion) studies. In contrast, the unlabeled methyl ester (CAS 153559-45-6) is an intermediate for unlabeled compounds . Bexarotene-13C4, while a labeled RXR agonist, is a distinct chemical entity (the drug itself, not an intermediate) and cannot serve as a precursor for synthesizing diverse RXR modulator libraries .

Synthetic Intermediate RXR Modulators Isotope Labeling

Optimal Research and Industrial Applications for Desmethylene Oxobexarotene-13C4 Methyl Ester Based on Verified Evidence


Internal Standard for Absolute Quantification of Unlabeled Rexinoid Analogs in Biological Matrices

Due to its +4 Da mass shift, precise co-elution with the unlabeled analyte, and stability against H-D exchange, Desmethylene Oxobexarotene-13C4 Methyl Ester is the optimal internal standard for quantifying Methyl 4-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoate in plasma, tissue homogenates, or cell lysates using LC-MS/MS [1]. This application is critical for pharmacokinetic studies, bioavailability assessments, and toxicology studies of bexarotene analogs [2].

Synthesis of 13C4-Labeled Tetramethylcyclohexane RXR Modulators for ADME Studies

As a 13C4-labeled intermediate, this compound can be utilized to synthesize a series of 13C4-labeled tetramethylcyclohexane derivatives, which are known RXR modulators [1]. These labeled compounds can then be used as internal standards or tracers in absorption, distribution, metabolism, and excretion (ADME) studies to precisely track the fate of the drug candidate in vivo without altering its chemical or biological properties [2].

Reference Standard for Method Validation and System Suitability in Regulated Bioanalysis

In regulated bioanalytical laboratories operating under Good Laboratory Practice (GLP) or Good Clinical Practice (GCP) guidelines, a stable isotope-labeled internal standard like Desmethylene Oxobexarotene-13C4 Methyl Ester is a requirement for method validation [1]. Its use is mandated to demonstrate method accuracy, precision, and matrix effect robustness as per the ICH M10 guideline on bioanalytical method validation [2]. This ensures that the analytical method meets regulatory expectations for drug development submissions [3].

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